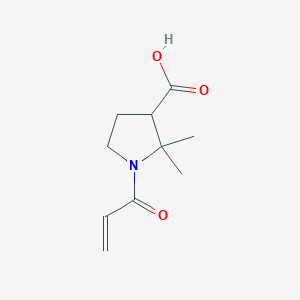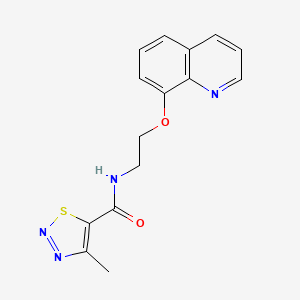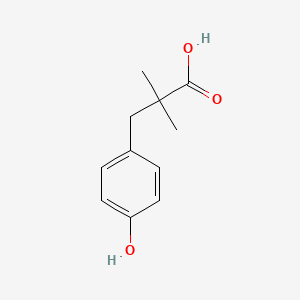
3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Hydroxyphenyl)propionic acid is a potential antioxidant and is used as pharmaceutical intermediates . It is also known by other names such as 3-(p-Hydroxyphenyl)propionic acid, Phloretic acid, and has a CAS Number: 501-97-3 .
Synthesis Analysis
The synthesis of 3-(4-Hydroxyphenyl)propionic acid and its derivatives has been studied in various contexts . For instance, it has been used to derive hydrogel based on chitosan, gelatin or poly(ethylene glycol) . It has also been used to synthesize novel symmetric and asymmetric bolaamphiphiles .
Chemical Reactions Analysis
While specific chemical reactions involving “3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid” are not available, related compounds such as 3-(4-Hydroxyphenyl)propionic acid have been studied in various chemical contexts .
科学的研究の応用
Antimicrobial Agents
The synthesis of 3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid derivatives has yielded promising scaffolds for antimicrobial drug development. Researchers have investigated their activity against multidrug-resistant bacterial and fungal pathogens . Notably, hydrazones containing heterocyclic substituents demonstrated potent and broad-spectrum antimicrobial effects, including activity against Candida auris , methicillin-resistant Staphylococcus aureus (MRSA) , vancomycin-resistant Enterococcus faecalis , and Gram-negative pathogens.
Bio-Based Products
In the quest for sustainable alternatives, researchers have investigated bio-based products derived from levulinic acid. Diphenolic acid , a derivative of 3-(4-Hydroxyphenyl)propionic acid , represents an interesting candidate. It could potentially replace bisphenol A, a compound with toxicological concerns .
Coenzyme B12 Synthesis
Certain microorganisms, such as Pseudomonas denitrificans and Serratia blattae, produce 3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid . Although they yield less compared to Klebsiella pneumoniae, they contribute essential coenzyme B12 synthesis genes. These genes are valuable for model microbes like Escherichia coli and other hosts .
将来の方向性
特性
IUPAC Name |
3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,10(13)14)7-8-3-5-9(12)6-4-8/h3-6,12H,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQPNKHRKGOPQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

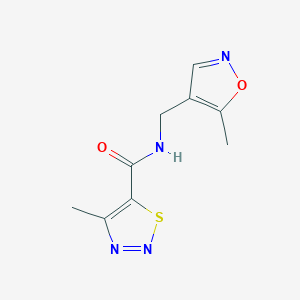
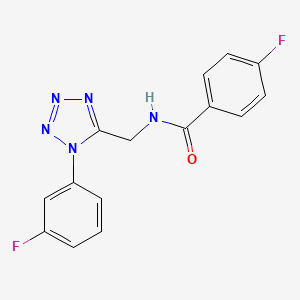
![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2737698.png)
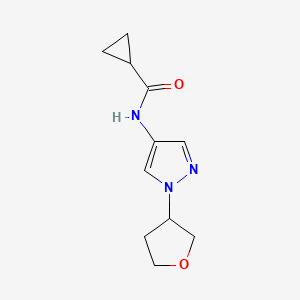
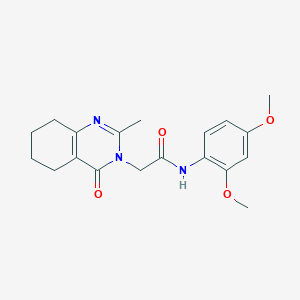
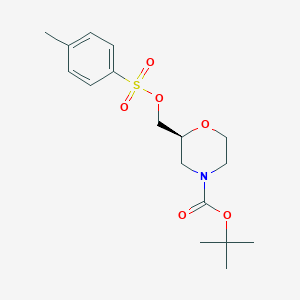
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine](/img/structure/B2737707.png)
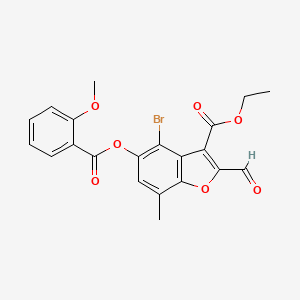
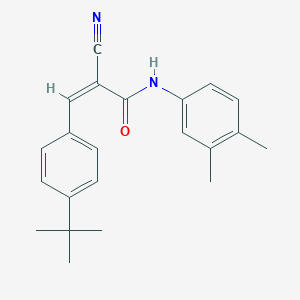
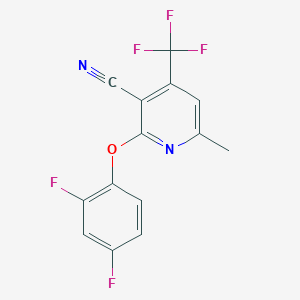
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/no-structure.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-chloro-2-methoxybenzoate](/img/structure/B2737713.png)
